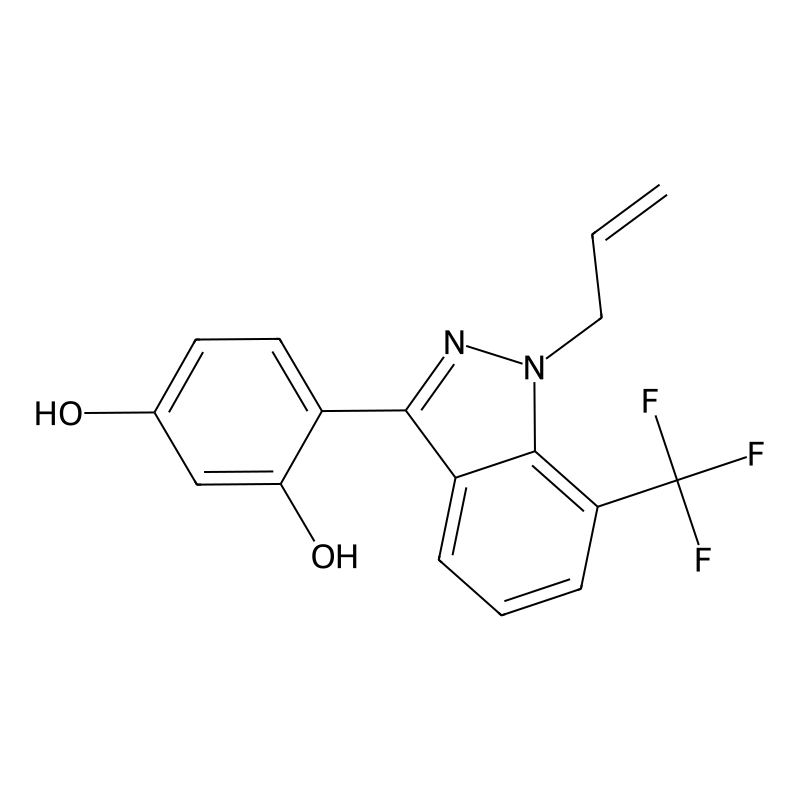

WAY-169916

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

WAY-169916 (CAS: 669764-18-5) is a highly potent, non-steroidal, pathway-selective estrogen receptor (ER) ligand and selective aryl hydrocarbon receptor (AhR) modulator[REFS-1, REFS-2]. Unlike classical estrogens or standard selective estrogen receptor modulators (SERMs), WAY-169916 selectively inhibits NF-κB transcriptional activity via ERα and ERβ without inducing conventional estrogen response element (ERE)-mediated gene expression [1]. This precise decoupling of anti-inflammatory efficacy from classical proliferative estrogenic activity establishes it as a critical benchmark compound for researchers investigating chronic inflammation and ischemia-reperfusion injury[REFS-1, REFS-3]. Furthermore, its defined structural scaffold and specific solubility profile—requiring organic solvents like DMSO or ethanol—make it a highly controlled precursor for the synthesis of next-generation, non-estrogenic AhR modulators[REFS-2, REFS-4].

References

- [1] Chadwick, C.C., et al. 'Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity.' Proc. Natl. Acad. Sci. U.S.A. 102(7), 2543-2548 (2005).

- [2] Murray, I.A., et al. 'Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties.' Chem. Res. Toxicol. 23(5), 955-966 (2010).

- [3] Booth, E.A., et al. 'The pathway-selective estrogen receptor ligand WAY-169916 reduces infarct size after myocardial ischemia and reperfusion by an estrogen receptor dependent mechanism.' J. Cardiovasc. Pharmacol. 49(6), 401-407 (2007).

Substituting WAY-169916 with natural ER agonists (such as 17β-estradiol) or classic SERMs (like raloxifene) fundamentally compromises experimental integrity in inflammatory and cardiovascular models [1]. Natural estrogens invariably trigger ERE-mediated transcriptional pathways, leading to confounding uterotrophic and proliferative side effects in vivo that mask true pathway-selective anti-inflammatory data [1]. Conversely, classic SERMs like raloxifene often fail entirely to inhibit NF-κB activity, rendering them useless for studying ER-mediated transrepression [1]. In medicinal chemistry workflows targeting selective AhR modulators, the specific 1-allyl-7-trifluoromethyl-1H-indazol-3-yl-benzenediol core of WAY-169916 is structurally requisite; substituting it with a generic ER ligand prevents the targeted ablation of ER binding necessary to synthesize pure AhR-selective derivatives like SGA 360 [2].

References

- [1] Chadwick, C.C., et al. 'Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity.' Proc. Natl. Acad. Sci. U.S.A. 102(7), 2543-2548 (2005).

- [2] Murray, I.A., et al. 'Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties.' Chem. Res. Toxicol. 23(5), 955-966 (2010).

Pathway-Selective NF-κB Inhibition vs. Classic SERMs

In ERα-expressing HAECT-1 cells, WAY-169916 inhibits IL-1β-stimulated NF-κB reporter activity with an IC50 of 93 nM, achieving 82% of the maximal efficacy of 17β-estradiol (E2). In stark contrast, the classic SERM raloxifene exhibits no NF-κB inhibition under the same conditions [1].

| Evidence Dimension | Inhibition of IL-1β-stimulated NF-κB reporter activity (IC50) |

| Target Compound Data | WAY-169916: 93 nM |

| Comparator Or Baseline | Raloxifene: No inhibition; 17β-estradiol (E2): 1 nM |

| Quantified Difference | WAY-169916 provides potent NF-κB inhibition unlike raloxifene, while avoiding the ERE-activation of E2. |

| Conditions | ERα-expressing HAECT-1 cells stimulated with IL-1β |

Buyers requiring ER-mediated anti-inflammatory action must select WAY-169916 over classic SERMs, which lack this specific transrepression pathway activity.

Absence of Uterotrophic Side Effects in Vivo

When evaluated in a highly sensitive sexually immature rat bioassay, WAY-169916 administered at 50 mg/kg produced no increase in uterine wet weight. Conversely, the nonselective estrogen ethinylestradiol (EE) at just 1.2 µg/kg increased uterine wet weight by 4.6-fold [1].

| Evidence Dimension | Uterine wet weight increase (fold change) |

| Target Compound Data | WAY-169916 (50 mg/kg): 1.0-fold (No effect) |

| Comparator Or Baseline | Ethinylestradiol (1.2 µg/kg): 4.6-fold increase |

| Quantified Difference | Complete absence of uterotrophic proliferation with WAY-169916 compared to a 4.6-fold increase with EE. |

| Conditions | Sexually immature rat bioassay (3 days of treatment) |

Ensures that in vivo inflammatory studies are not confounded by unwanted tissue proliferation, a critical failure point for standard ER agonists.

Cardioprotective Efficacy in Ischemia-Reperfusion

In an in vivo rabbit model of ischemia-reperfusion injury, acute intravenous treatment with WAY-169916 (1 mg/kg) significantly reduced myocardial infarct size to 21.2% +/- 3.3% of the area at risk, compared to 59.4% +/- 5.4% for the vehicle control [1].

| Evidence Dimension | Myocardial infarct size (% of area at risk) |

| Target Compound Data | WAY-169916 (1 mg/kg IV): 21.2% +/- 3.3% |

| Comparator Or Baseline | Vehicle control: 59.4% +/- 5.4% |

| Quantified Difference | WAY-169916 yields a ~64% reduction in infarct size compared to vehicle. |

| Conditions | Ovariectomized rabbit model, 30-min occlusion followed by 4-hr reperfusion |

Provides quantitative validation for procuring WAY-169916 as a cardioprotective agent in surgical models where standard estrogens are contraindicated.

Precursor Suitability for Selective AhR Modulator Synthesis

WAY-169916 serves as a dual ER/AhR ligand scaffold. By substituting a key hydroxy group for a methoxy group on the WAY-169916 core, researchers synthesize SGA 360, a derivative that completely ablates ER binding while retaining AhR-mediated repression of SAA1 gene expression [1].

| Evidence Dimension | Receptor binding ablation via structural modification |

| Target Compound Data | WAY-169916: Dual ER/AhR affinity |

| Comparator Or Baseline | SGA 360 (Methoxy-substituted derivative): Pure AhR affinity (ER binding ablated) |

| Quantified Difference | The WAY-169916 scaffold enables targeted single-site modification to shift from dual ER/AhR activity to pure AhR selectivity. |

| Conditions | Structure-activity relationship (SAR) synthesis and receptor binding assays |

Demonstrates the compound's value as a highly specific chemical precursor for developing next-generation, non-estrogenic AhR modulators.

Formulation Solubility and Handling Requirements

WAY-169916 exhibits a highly specific solubility profile, achieving concentrations of 15 mg/mL in DMSO and 10 mg/mL in ethanol, but is completely insoluble in standard aqueous buffers like PBS (pH 7.2) .

| Evidence Dimension | Solubility limit (mg/mL) |

| Target Compound Data | WAY-169916 in DMSO: 15 mg/mL |

| Comparator Or Baseline | WAY-169916 in PBS (pH 7.2): 0 mg/mL (insoluble) |

| Quantified Difference | >1500x solubility in organic solvents compared to aqueous buffers. |

| Conditions | Standard laboratory solvent preparation at room temperature |

Dictates strict procurement of compatible organic solvents for stock solution preparation to prevent precipitation and ensure assay reproducibility.

In Vivo Models of Chronic Inflammation

WAY-169916 is a highly specified choice for studying inflammatory bowel disease (IBD) or hepatic inflammation in rodent models (e.g., HLA-B27 transgenic rats). It effectively suppresses NF-κB-driven inflammatory gene expression without inducing the uterotrophic side effects that confound studies using natural estrogens [1].

Cardiovascular Ischemia-Reperfusion Studies

Procured as a cardioprotective benchmark, WAY-169916 allows researchers to evaluate ER-dependent infarct size reduction in myocardial ischemia models without the long-term adverse transcriptional effects associated with conventional estrogen therapy [2].

Medicinal Chemistry and AhR Modulator Development

WAY-169916 is utilized as a foundational structural scaffold in medicinal chemistry workflows. Its unique 1-allyl-7-trifluoromethyl-1H-indazol-3-yl-benzenediol core enables researchers to synthesize and validate Selective AhR Modulators (SAhRMs), such as SGA 360, by mapping the structural divergence between ER and AhR binding pockets [3].

In Vitro Pathway-Selective ER Assays

In cell-based reporter assays, WAY-169916 serves as a primary control compound for distinguishing between ERE-mediated transcriptional activation and NF-κB-mediated transrepression, outperforming classic SERMs like raloxifene which lack this transrepression activity [1].

References

- [1] Chadwick, C.C., et al. 'Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity.' Proc. Natl. Acad. Sci. U.S.A. 102(7), 2543-2548 (2005).

- [2] Booth, E.A., et al. 'The pathway-selective estrogen receptor ligand WAY-169916 reduces infarct size after myocardial ischemia and reperfusion by an estrogen receptor dependent mechanism.' J. Cardiovasc. Pharmacol. 49(6), 401-407 (2007).

- [3] Murray, I.A., et al. 'Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties.' Chem. Res. Toxicol. 23(5), 955-966 (2010).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Gao L, Tu Y, Ågren H, Eriksson LA. Characterization of agonist binding to His524 in the estrogen receptor α ligand binding domain. J Phys Chem B. 2012 Apr 26;116(16):4823-30. doi: 10.1021/jp300895g. Epub 2012 Apr 17. PubMed PMID: 22482773.

3: Bruning JB, Parent AA, Gil G, Zhao M, Nowak J, Pace MC, Smith CL, Afonine PV, Adams PD, Katzenellenbogen JA, Nettles KW. Coupling of receptor conformation and ligand orientation determine graded activity. Nat Chem Biol. 2010 Nov;6(11):837-43. doi: 10.1038/nchembio.451. Epub 2010 Oct 10. PubMed PMID: 20924370; PubMed Central PMCID: PMC2974172.

4: Murray IA, Krishnegowda G, DiNatale BC, Flaveny C, Chiaro C, Lin JM, Sharma AK, Amin S, Perdew GH. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties. Chem Res Toxicol. 2010 May 17;23(5):955-66. doi: 10.1021/tx100045h. PubMed PMID: 20423157; PubMed Central PMCID: PMC2871980.

5: Murray IA, Morales JL, Flaveny CA, Dinatale BC, Chiaro C, Gowdahalli K, Amin S, Perdew GH. Evidence for ligand-mediated selective modulation of aryl hydrocarbon receptor activity. Mol Pharmacol. 2010 Feb;77(2):247-54. doi: 10.1124/mol.109.061788. Epub 2009 Nov 10. PubMed PMID: 19903824; PubMed Central PMCID: PMC2812074.

6: Booth EA, Marchesi M, Knittel AK, Kilbourne EJ, Lucchesi BR. The pathway-selective estrogen receptor ligand WAY-169916 reduces infarct size after myocardial ischemia and reperfusion by an estrogen receptor dependent mechanism. J Cardiovasc Pharmacol. 2007 Jun;49(6):401-7. PubMed PMID: 17577105.

7: Harnish DC, Liu X, Kenney T, Winneker RC, Chadwick C, Friedrichs GS, Kilbourne EJ. The pathway-selective estrogen receptor ligand WAY-169916 displays differential activity in ischemia-reperfusion injury models. J Cardiovasc Pharmacol. 2006 Jun;47(6):788-95. PubMed PMID: 16810080.

8: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Winneker RC, Eckert A, Borges-Marcucci L, Adelman SJ, Xu Z, Mosyak L, Harnish DC. Control of chronic inflammation with pathway selective estrogen receptor ligands. Curr Top Med Chem. 2006;6(2):103-11. Review. PubMed PMID: 16454762.

9: Opal SM, Palardy JE, Cristofaro P, Parejo N, Jhung JW, Keith JC Jr, Chippari S, Caggiano TJ, Steffan RJ, Chadwick CC, Harnish DC. The activity of pathway-selective estrogen receptor ligands in experimental septic shock. Shock. 2005 Dec;24(6):535-40. PubMed PMID: 16317384.

10: Biswas DK, Singh S, Shi Q, Pardee AB, Iglehart JD. Crossroads of estrogen receptor and NF-kappaB signaling. Sci STKE. 2005 Jun 14;2005(288):pe27. Review. PubMed PMID: 15956359.

11: Keith JC Jr, Albert LM, Leathurby Y, Follettie M, Wang L, Borges-Marcucci L, Chadwick CC, Steffan RJ, Harnish DC. The utility of pathway selective estrogen receptor ligands that inhibit nuclear factor-kappa B transcriptional activity in models of rheumatoid arthritis. Arthritis Res Ther. 2005;7(3):R427-38. Epub 2005 Feb 21. PubMed PMID: 15899029; PubMed Central PMCID: PMC1174937.

12: Chadwick CC, Chippari S, Matelan E, Borges-Marcucci L, Eckert AM, Keith JC Jr, Albert LM, Leathurby Y, Harris HA, Bhat RA, Ashwell M, Trybulski E, Winneker RC, Adelman SJ, Steffan RJ, Harnish DC. Identification of pathway-selective estrogen receptor ligands that inhibit NF-kappaB transcriptional activity. Proc Natl Acad Sci U S A. 2005 Feb 15;102(7):2543-8. Epub 2005 Feb 7. PubMed PMID: 15699342; PubMed Central PMCID: PMC548967.

13: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Eckert A, Borges-Marcucci L, Keith JC, Xu Z, Mosyak L, Harnish DC. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. J Med Chem. 2004 Dec 16;47(26):6435-8. PubMed PMID: 15588074.

Explore Compound Types